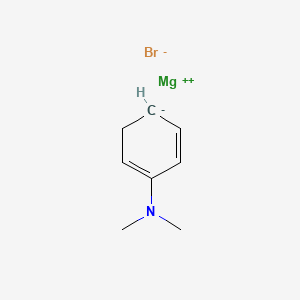
2,6,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a chemical compound with a complex structure that includes multiple methyl groups and a tetrahydronaphthalene core
Preparation Methods
The synthesis of 2,6,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione typically involves multiple steps, including the formation of the naphthalene core and subsequent functionalization. Specific synthetic routes and reaction conditions can vary, but they often involve the use of catalysts and controlled reaction environments to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2,6,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Scientific Research Applications
2,6,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its use .
Comparison with Similar Compounds
2,6,8a-Trimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different functional groups or substituents.
This compound: This compound has a similar molecular framework but may exhibit different chemical properties and reactivity.
Properties
CAS No. |
189182-53-4 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2,6,8a-trimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione |
InChI |
InChI=1S/C13H16O2/c1-8-4-5-13(3)10(6-8)11(14)7-9(2)12(13)15/h4,7,10H,5-6H2,1-3H3 |
InChI Key |
HXWXKEZDPQKNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC2(C(C1)C(=O)C=C(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
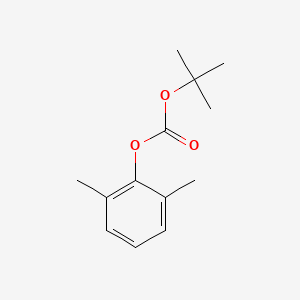
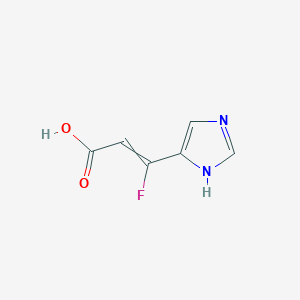
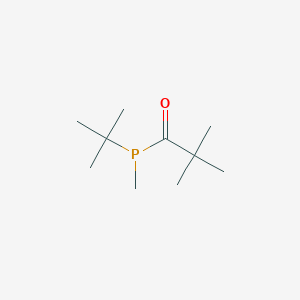
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
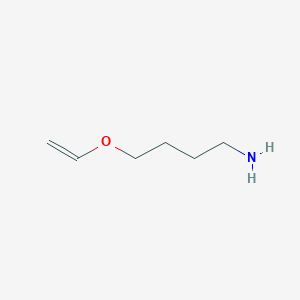
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
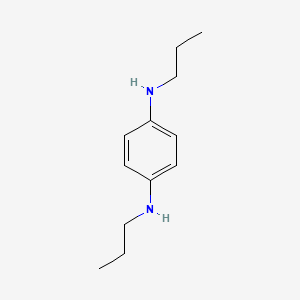
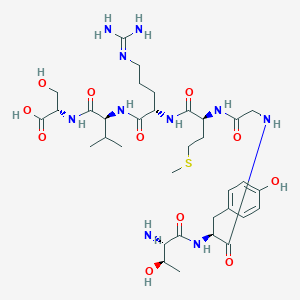

![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
